molecular formula C8H5Br2ClO B3039674 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone CAS No. 1261522-20-6

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone

Cat. No.: B3039674
CAS No.: 1261522-20-6
M. Wt: 312.38 g/mol
InChI Key: JZDHBNBZUDANLV-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClO It is a brominated ketone, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(3-bromo-5-chlorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethanone
  • 2-Bromo-1-(4-bromophenyl)ethanone

Uniqueness

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(3-bromo-5-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHBNBZUDANLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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